molecular formula C21H26N2O4 B2421112 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole CAS No. 1260676-03-6

1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole

Cat. No. B2421112
CAS RN: 1260676-03-6
M. Wt: 370.449
InChI Key: PHHDSVFGGBBDEZ-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole, also known as DMEMB, is a benzimidazole derivative that has been synthesized for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Finally, this compound has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Finally, this compound has been shown to increase the expression of proteins involved in the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are a number of future directions for research on 1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole. One potential direction is to further investigate its potential applications in cancer research. This compound has shown promise as an inhibitor of cancer cell growth, and further studies could help to elucidate its mechanism of action and potential clinical applications. Another potential direction is to investigate the potential use of this compound in treating neurodegenerative diseases. Finally, future studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole can be synthesized using a multi-step synthesis method. The first step involves the reaction of 4-methoxyphenol with 2-chloroethyl ether to form 2-(4-methoxyphenoxy)ethyl ether. This intermediate is then reacted with 1,2-diaminobenzene to form 1-(2-(4-methoxyphenoxy)ethyl)-2-phenylbenzimidazole. Finally, the diethoxyethyl group is introduced using diethyl sulfate to form this compound.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-25-21(26-5-2)14-23-19-9-7-6-8-18(19)22-20(23)15-27-17-12-10-16(24-3)11-13-17/h6-13,21H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHDSVFGGBBDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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